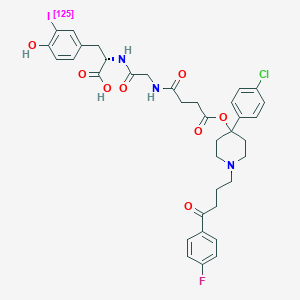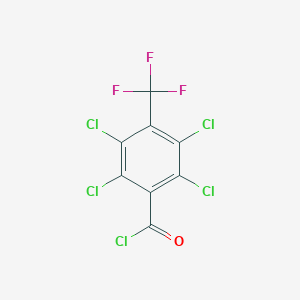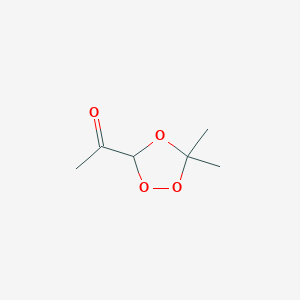
Haloperidol-succinylglycyliodotyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-succinylglycyliodotyrosine, also known as HSGIT, is a synthetic peptide that has been widely used in scientific research. It is a derivative of haloperidol, a well-known antipsychotic drug that is used to treat schizophrenia and other mental illnesses. HSGIT has been synthesized using various methods, and it has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
Haloperidol-succinylglycyliodotyrosine acts as a dopamine D2 receptor antagonist and inhibits the release of dopamine in the brain. It also modulates the activity of other neurotransmitters, such as serotonin and acetylcholine. Haloperidol-succinylglycyliodotyrosine has been found to have a high affinity for the dopamine D2 receptor, which is important for its therapeutic effects.
Biochemical and Physiological Effects:
Haloperidol-succinylglycyliodotyrosine has been shown to have a range of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of ion channels, and the regulation of neurotransmitter release. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Haloperidol-succinylglycyliodotyrosine in lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of the dopamine system in addiction and other neurological disorders. However, one limitation of Haloperidol-succinylglycyliodotyrosine is its relatively short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several future directions for research on Haloperidol-succinylglycyliodotyrosine, including the development of new synthetic methods, the investigation of its therapeutic potential for neurological disorders, and the study of its effects on other neurotransmitter systems. Additionally, the use of Haloperidol-succinylglycyliodotyrosine in combination with other drugs may provide new insights into the mechanisms of action of these drugs and lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
Haloperidol-succinylglycyliodotyrosine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise assembly of the peptide chain on a solid support, while SPPS involves the synthesis of the peptide in solution. The most commonly used method for synthesizing Haloperidol-succinylglycyliodotyrosine is SPPS, which involves the use of a resin-bound amino acid derivative and a coupling reagent.
Aplicaciones Científicas De Investigación
Haloperidol-succinylglycyliodotyrosine has been used in a variety of scientific research applications, including the study of dopamine receptors, the regulation of neurotransmitter release, and the modulation of ion channels. It has also been used to investigate the role of the dopamine system in addiction and to develop new treatments for neurological disorders.
Propiedades
Número CAS |
113579-02-5 |
|---|---|
Fórmula molecular |
C36H38ClFIN3O8 |
Peso molecular |
820.1 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoyl]amino]acetyl]amino]-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C36H38ClFIN3O8/c37-26-8-6-25(7-9-26)36(15-18-42(19-16-36)17-1-2-30(43)24-4-10-27(38)11-5-24)50-34(47)14-13-32(45)40-22-33(46)41-29(35(48)49)21-23-3-12-31(44)28(39)20-23/h3-12,20,29,44H,1-2,13-19,21-22H2,(H,40,45)(H,41,46)(H,48,49)/t29-/m0/s1/i39-2 |
Clave InChI |
XHKXCHGHXOESJD-SMBCXQLFSA-N |
SMILES isomérico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)N[C@@H](CC3=CC(=C(C=C3)O)[125I])C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)NCC(=O)NC(CC3=CC(=C(C=C3)O)I)C(=O)O)CCCC(=O)C4=CC=C(C=C4)F |
Otros números CAS |
113579-02-5 |
Sinónimos |
haloperidol-succinylglycyliodotyrosine HSGTI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B56156.png)





![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-2-methyl-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B56168.png)




![(2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B56180.png)
